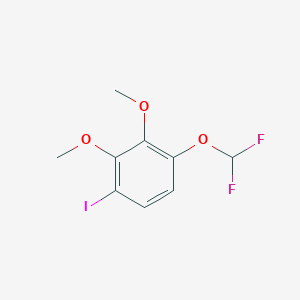
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene is a chemical compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . It is known for its unique structure, which includes both difluoromethoxy and dimethoxy groups attached to a benzene ring, along with an iodine atom. This compound is of interest in various fields of scientific research due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with the desired substituents.
Introduction of the Difluoromethoxy Group:
Addition of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methanol or other methylating agents.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The iodine atom can also play a role in the compound’s overall reactivity and mechanism of action .
Comparaison Avec Des Composés Similaires
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-Difluoromethoxy-4-iodobenzene: This compound lacks the additional dimethoxy groups, making it less complex and potentially less reactive.
2,3-Dimethoxy-4-iodobenzene: This compound lacks the difluoromethoxy group, which can affect its chemical properties and reactivity.
1-Difluoromethoxy-2,3-dimethoxybenzene:
Propriétés
Formule moléculaire |
C9H9F2IO3 |
|---|---|
Poids moléculaire |
330.07 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-4-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-7-5(12)3-4-6(8(7)14-2)15-9(10)11/h3-4,9H,1-2H3 |
Clé InChI |
QXWBAIZXKVGYHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OC)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


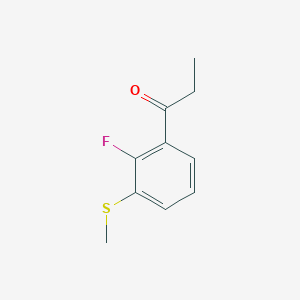
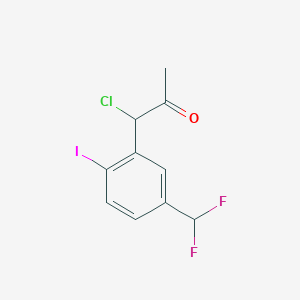
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
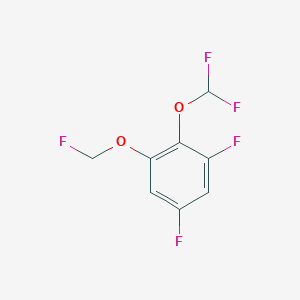


![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)


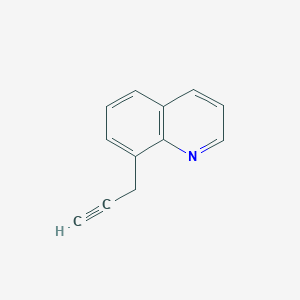
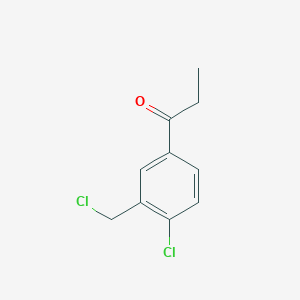
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)
